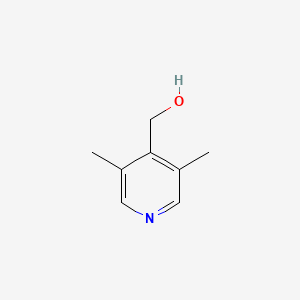

(3,5-Dimethylpyridin-4-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3,5-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHUEIGUEWFQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627405 | |

| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-63-7 | |

| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 3,5 Dimethylpyridin 4 Yl Methanol

Synthetic Routes

The synthesis of (3,5-dimethylpyridin-4-yl)methanol can be approached through various methods. One common strategy involves the reduction of a corresponding carboxylic acid or ester derivative of 3,5-dimethylpyridine (B147111). Another approach starts from 3,5-dimethylpyridine itself, which can be challenging to functionalize directly at the 4-position. google.com More intricate multi-step syntheses often begin with more readily available pyridine (B92270) precursors, building up the desired substitution pattern through a series of reactions. For instance, a process starting from 3,5-dimethylpyridine can involve reaction with methyllithium (B1224462) at low temperatures, though this can result in low yields. google.com

Physical and Chemical Properties

This compound is typically a white to yellow solid at room temperature. sigmaaldrich.com Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 201286-63-7 |

| Appearance | White to Yellow Solid |

| Storage Temperature | Room temperature |

The presence of the hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point. The pyridine nitrogen provides a site for protonation, making the compound basic.

Structure Activity Relationships and Molecular Design of 3,5 Dimethylpyridin 4 Yl Methanol Analogs

Design Principles for (3,5-Dimethylpyridin-4-yl)methanol Analogs with Targeted Biological Properties

The design of analogs of this compound is primarily focused on optimizing their interaction with specific biological targets, such as kinases, to modulate their activity for therapeutic benefit. A key biological target for analogs of the closely related 3,5-dimethylpyridin-4(1H)-one scaffold is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov The activation of AMPK is a valuable therapeutic strategy for a variety of diseases, including metabolic disorders and cancer. nih.govnih.gov

The fundamental design principle for these analogs involves the strategic modification of different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The core structure is typically composed of three main units that can be systematically altered: a central pyridine (B92270) or pyridinone ring, a linker, and a terminal aromatic group. acs.org Initial research has demonstrated that the 3,5-dimethylpyridin-4(1H)-one nucleus is a crucial element for the pharmacophore, indicating its essential role in biological activity. nih.gov

Design strategies often involve:

Modification of the central scaffold: Altering the position of the nitrogen atom within the central pyridine ring or modifying the core itself can lead to significant changes in biological activity. For instance, early studies on 3,5-dimethylpyridin-4(1H)-one analogs showed that shifting the nitrogen atom in the central heteroaromatic ring resulted in reduced cellular potency. nih.gov

Varying substituents on the terminal aromatic ring: The nature and position of substituents on the terminal phenyl group play a critical role in the molecule's efficacy. Electron-withdrawing or electron-donating groups can be introduced to modulate the electronic properties and steric interactions of the analog with its target. nih.gov

By systematically applying these principles, medicinal chemists can generate libraries of analogs with diverse properties, allowing for the identification of lead compounds with improved therapeutic potential.

Elucidation of Structure-Activity Relationships (SAR) in Pyridylmethanol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For pyridylmethanol derivatives and their analogs, these studies provide critical insights that guide the design of more effective and selective compounds. nih.gov

The biological efficacy of pyridylmethanol and pyridinone analogs is highly sensitive to the nature and position of substituents on the aromatic rings. In the context of 3,5-dimethylpyridin-4(1H)-one derivatives as AMPK activators, extensive SAR studies have revealed key trends. nih.gov

For instance, the substitution pattern on the terminal phenyl ring has a profound impact on AMPK activation. The introduction of a trifluoromethyl group at the para-position of the phenyl ring was found to significantly enhance the activity. nih.gov This suggests that strong electron-withdrawing groups in this position are favorable for biological efficacy.

The following table summarizes the impact of various substituents on the cell growth inhibitory activity (a proxy for AMPK activation) in MDA-MB-453 human breast cancer cells for a series of 3,5-dimethylpyridin-4(1H)-one analogs. nih.gov

| Compound | Substituent on Terminal Phenyl Ring | Growth Inhibition IC50 (µM) in MDA-MB-453 cells |

|---|---|---|

| 4a | 4-Fluoro | 0.39 |

| 4d | 4-(Trifluoromethyl) | 0.076 |

| 4f | 3-(Trifluoromethyl) | 0.20 |

| 4g | 2-(Trifluoromethyl) | >1.0 |

| 4h | 4-Chloro | 0.29 |

| 4i | 4-Bromo | 0.33 |

From this data, it is evident that a trifluoromethyl group at the para-position (Compound 4d) yields the highest potency. Moving this group to the meta-position (Compound 4f) reduces activity, and placing it at the ortho-position (Compound 4g) leads to a significant loss of efficacy, likely due to steric hindrance. Halogen substitutions at the para-position (Compounds 4h and 4i) result in moderate activity. These findings underscore the importance of both the electronic nature and the spatial arrangement of substituents for optimal biological activity.

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. The relative orientation of the different structural components of pyridylmethanol analogs dictates the quality of the fit within the binding site of a protein. Conformational studies, often performed using techniques like X-ray crystallography and NMR spectroscopy, are essential for understanding these spatial arrangements. nih.gov

Molecular Modeling and Computational Studies for Predictive Design

In modern drug discovery, molecular modeling and computational chemistry are indispensable tools for the predictive design of new therapeutic agents. rsc.org These in silico methods allow researchers to visualize and analyze molecular interactions at an atomic level, thereby guiding the synthesis of more potent and selective compounds while reducing the need for extensive and costly laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. rsc.org This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their potential to interact with a specific target.

In the context of pyridylmethanol analogs targeting kinases like AMPK, docking studies can reveal key interactions between the ligand and the amino acid residues in the kinase's active site. These interactions often include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-stacking: Interactions between aromatic rings on the ligand and the protein.

The following table illustrates the type of data that would be generated from a molecular docking study, showing hypothetical binding energies and key interacting residues for a series of analogs.

| Analog | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| This compound | -7.5 | Lys29, Met104, Asn111 |

| Analog with 4-CF3 phenyl group | -9.2 | Lys29, Met104, Asn111, Phe150 |

| Analog with 2-CF3 phenyl group | -6.8 | Lys29, Asn111 |

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and their relative energies. nih.gov Energy minimization is a computational process that calculates the geometry of a molecule corresponding to its lowest potential energy state. Together, these studies provide insights into the preferred shapes of a molecule in different environments.

For flexible molecules like the analogs of this compound, understanding the conformational landscape is crucial. The molecule may exist as an equilibrium of several low-energy conformers, and only one of these may be the "bioactive conformation" that is recognized by the biological target. Computational methods can be used to calculate the energy of different conformers, helping to predict which shapes are most likely to be present and to interact with the target. For instance, the rotation around the single bonds connecting the different rings of the molecule can be systematically explored to identify the most stable arrangements. This information is invaluable for designing analogs that are pre-organized in the bioactive conformation, potentially leading to higher binding affinity and potency.

Pharmacological and Biological Investigations of 3,5 Dimethylpyridin 4 Yl Methanol Derivatives

(3,5-Dimethylpyridin-4-yl)methanol as a Scaffold for Developing Bioactive Compounds

The chemical framework of this compound, particularly its oxidized form, 3,5-dimethylpyridin-4(1H)-one, serves as a crucial scaffold for the synthesis of novel bioactive compounds. jst.go.jpnih.govnii.ac.jp This pyridine-based nucleus is considered a key pharmacophore, meaning its structural features are essential for biological activity. jst.go.jp Early modifications in structure-activity relationship (SAR) studies demonstrated that the 3,5-dimethylpyridin-4(1H)-one nucleus and the specific position of the nitrogen atom within the central heteroaromatic ring are critical elements for the observed bioactivity. jst.go.jp Any alteration, such as shifting the central pyridine (B92270) nitrogen, resulted in a reduction of cellular potency. jst.go.jp

The versatility of this scaffold allows for a wide array of chemical transformations and functionalizations, enabling the development of compounds with improved pharmacokinetic and pharmacodynamic properties. zsmu.edu.ua The growth in bioactive compounds is often linked to the exploration of new scaffolds, which can lead to molecules with novel topologies and increased chemical diversity. nih.gov The pyridine ring system, in general, is known to be a component of numerous compounds with a broad spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-depressant, and anti-inflammatory actions. amazonaws.com By using the this compound framework, scientists can systematically modify peripheral chemical groups to optimize potency, selectivity, and other drug-like properties for specific biological targets. jst.go.jp

Exploration of Specific Biological Activities of Derivatives

Derivatives built upon the this compound scaffold have been investigated for various therapeutic applications, revealing significant potential in enzyme modulation, cancer treatment, and antimicrobial therapy.

Modulation of Enzyme Activity (e.g., AMP-Activated Protein Kinase (AMPK) Activation)

A notable area of investigation for derivatives of this scaffold is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. jst.go.jpnih.gov AMPK is activated during metabolic stress, such as a rise in the cellular AMP/ATP ratio, and plays a role in stimulating fatty acid oxidation and glucose uptake while inhibiting the synthesis of cholesterol and triglycerides. jst.go.jp

Researchers synthesized and evaluated a series of novel 3,5-dimethylpyridin-4(1H)-one compounds as AMPK activators. jst.go.jpnih.govnii.ac.jp Through screening a compound library, a lead compound, designated 4a, was identified as a moderate AMPK activator. jst.go.jp Optimization of this lead led to the discovery of compound 25, 2-[({1′-[(4-fluorophenyl)methyl]-2-methyl-1′,2′,3′,6′-tetrahydro[3,4′-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one, which demonstrated potent AMPK activating activity and good aqueous solubility. jst.go.jpnih.govnii.ac.jp Further structural optimization of the central pyridine ring and the terminal aromatic group led to the discovery of a trifluoromethyl-substituted compound, 4f, also with potent AMPK activation activity. jst.go.jp

| Compound | Description | Key Finding | Reference |

|---|---|---|---|

| Compound 4a | Lead compound from library screening. | Showed moderate AMPK activation activity. | jst.go.jp |

| Compound 25 | Optimized derivative of 4a. | Exhibited potent AMPK activating activity and good aqueous solubility. | jst.go.jpnih.gov |

| Compound 4f | Trifluoromethyl substituted derivative. | Demonstrated potent AMPK activation activity. | jst.go.jp |

Selective Cell Growth Inhibition in Cancer Cell Lines

A unique characteristic of the AMPK-activating derivatives of the 3,5-dimethylpyridin-4(1H)-one scaffold is their selective cell growth inhibitory activity against certain cancer cell lines. jst.go.jpnih.govnii.ac.jp Unlike many direct AMPK activators, this series of compounds displayed a distinct selectivity against human breast cancer cell lines. jst.go.jpnih.gov The optimized compound, 25, maintained this unique selectivity in cell growth inhibition while having potent AMPK activating activity. jst.go.jpnih.govnii.ac.jp

The activation of AMPK is considered a viable therapeutic strategy for various cancers, as it can enhance the stability of the p53 tumor suppressor protein and inhibit the mTOR signaling pathway, which is often dysregulated in cancer cells. jst.go.jp The discovery of compounds that can both activate AMPK and selectively inhibit cancer cell growth highlights the therapeutic potential of the this compound scaffold in oncology. jst.go.jp

Mechanisms of Action and Target Engagement Studies

Understanding how these compounds exert their biological effects is crucial for their development as therapeutic agents. Studies have begun to elucidate the specific molecular pathways through which derivatives of this compound function.

Indirect Activation Pathways of Biological Targets

The AMPK activators derived from the 3,5-dimethylpyridin-4(1H)-one scaffold represent a new class of indirect activators of the enzyme. jst.go.jp Unlike direct activators that bind to the AMPK enzyme itself, these compounds work through an alternative mechanism. jst.go.jp Their mode of action is similar to that of metformin, a widely used antidiabetic drug, which inhibits the mitochondrial complex I. jst.go.jp This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn triggers the allosteric activation of AMPK. jst.go.jp

This indirect pathway was confirmed by the observation that a 4-methoxypyridine (B45360) intermediate, which could not be de-methylated to the active pyridinone form, showed no AMPK activation effect. jst.go.jp This finding underscores that the 3,5-dimethylpyridin-4(1H)-one nucleus is a key element of the pharmacophore responsible for this indirect activation mechanism. jst.go.jp The discovery of small-molecule activators that function by disrupting the interaction between AMPK and negative regulators like prohibitins further illustrates the diversity of indirect activation pathways. nih.gov

Investigation of Binding Affinities with Protein Receptors

The pharmacological investigation of derivatives based on the this compound scaffold has led to the discovery of potent modulators of specific protein receptors. A notable area of research has been the development of activators for AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.

A series of compounds with a 3,5-dimethylpyridin-4(1H)-one core, a tautomeric form of the corresponding pyridinol, were synthesized and assessed for their ability to activate AMPK. nih.gov Unlike direct AMPK activators, these derivatives demonstrated selective cell growth inhibitory effects against human breast cancer cell lines. nih.gov

Initial screening identified a lead compound, which was subsequently optimized to enhance its AMPK activating potency and physicochemical properties. This optimization process led to the identification of compound 25 , 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one, which exhibited potent AMPK activating activity. nih.gov Furthermore, compound 25 was noted for its good aqueous solubility while retaining selective growth inhibitory action. nih.gov

The research findings highlight the potential of the 3,5-dimethylpyridin-4(1H)-one scaffold as a foundation for developing novel and selective AMPK activators. The structure-activity relationship (SAR) studies indicated that modifications at various positions of the molecule significantly influenced the biological activity.

Below are data tables summarizing the AMPK activation and cell growth inhibitory activities of selected this compound derivatives.

Table 1: AMPK Activation Data for this compound Derivatives

| Compound | EC50 (μM) for AMPK Activation |

| 4a | 1.2 |

| 25 | 0.041 |

EC50 represents the concentration of the compound that produces 50% of the maximal activation of AMPK.

Table 2: Cell Growth Inhibitory Activity (GI50) of Selected Derivatives

| Compound | Cell Line | GI50 (μM) |

| 4a | MCF-7 (Breast Cancer) | >10 |

| 25 | MCF-7 (Breast Cancer) | 0.057 |

| 25 | MDA-MB-231 (Breast Cancer) | 0.063 |

| 25 | A549 (Lung Cancer) | >10 |

GI50 is the concentration of the compound that causes 50% inhibition of cell growth.

Analytical and Spectroscopic Characterization Methods in Research on 3,5 Dimethylpyridin 4 Yl Methanol

Advanced Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable tools for the detailed molecular-level investigation of (3,5-Dimethylpyridin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR, the chemical shifts, signal multiplicities, and integration values are used to assign the protons to their specific positions on the pyridine (B92270) ring and the methanol (B129727) substituent. The two methyl groups at positions 3 and 5 of the pyridine ring typically appear as a singlet due to their chemical equivalence. The protons on the pyridine ring itself will have distinct chemical shifts, and the protons of the hydroxymethyl group will also produce characteristic signals.

Below is a table summarizing typical NMR data for this compound, often recorded in deuterated solvents like CDCl₃ or DMSO-d₆. rsc.orgcarlroth.com The exact chemical shifts can vary slightly depending on the solvent and concentration. carlroth.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.2 | Singlet | Pyridine-H (positions 2, 6) |

| ¹H | ~4.6 | Singlet | -CH₂-OH |

| ¹H | ~2.3 | Singlet | -CH₃ (positions 3, 5) |

| ¹³C | ~150 | Singlet | Pyridine-C (positions 2, 6) |

| ¹³C | ~140 | Singlet | Pyridine-C (position 4) |

| ¹³C | ~130 | Singlet | Pyridine-C (positions 3, 5) |

| ¹³C | ~60 | Singlet | -CH₂-OH |

| ¹³C | ~20 | Singlet | -CH₃ (positions 3, 5) |

Note: The presented values are approximate and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. libretexts.org For this compound (C₈H₁₁NO), the expected molecular weight is approximately 137.18 g/mol . thsci.com

The mass spectrum also reveals a characteristic fragmentation pattern, which provides further structural confirmation. libretexts.orgnih.govnih.gov The fragmentation of the molecular ion produces smaller, charged fragments, and the analysis of these fragments helps to piece together the molecule's structure. Common fragmentation pathways for this compound might involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. rsc.org The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. nasa.gov

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring.

C-H Stretch (Aliphatic): Absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the methyl and methylene (B1212753) groups.

C=N and C=C Stretch (Aromatic): A series of sharp absorption bands in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring.

C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ region, indicating the presence of the carbon-oxygen single bond of the primary alcohol.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, quantification, and purification of this compound. lawdata.com.twjfda-online.com In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For this compound, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. lawdata.com.tw A UV detector is often employed for detection, as the pyridine ring of the molecule absorbs UV light. HPLC can be used to determine the purity of a sample by measuring the area of the peak corresponding to the compound and comparing it to the areas of any impurity peaks.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Compound Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the synthesis of this compound and to qualitatively assess its purity. rsc.orglibretexts.org In TLC, a small spot of the reaction mixture or the purified compound is applied to a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support. rsc.orglibretexts.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase).

As the solvent moves up the plate by capillary action, the components of the sample are separated based on their polarity. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. libretexts.org By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be monitored. youtube.com The presence of a single spot on the TLC plate after purification indicates a high degree of purity. libretexts.org Visualization of the spots is often achieved using UV light or by staining with a suitable reagent. rsc.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

For a molecule like this compound, X-ray diffraction analysis would be expected to reveal key structural features. The core of the molecule consists of a pyridine ring, which is substituted with two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 4 position. The planarity of the pyridine ring, along with the bond lengths and angles between the ring atoms and the substituents, would be precisely determined.

A critical aspect of the solid-state structure of this compound would be the nature and geometry of its hydrogen bonding interactions. The hydroxymethyl group (-CH₂OH) provides a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the hydroxyl oxygen). Furthermore, the nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. This combination of functional groups suggests that a robust network of hydrogen bonds would be a dominant feature of the crystal packing.

It is highly probable that the primary supramolecular motif would involve O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates its proton to the pyridine nitrogen of an adjacent molecule. This type of interaction is a very common and stable feature in the crystal structures of other pyridyl-methanol derivatives. These interactions could lead to the formation of one-dimensional chains or more complex, higher-dimensional networks.

To illustrate the type of data that would be obtained from an X-ray crystallographic study, the following tables present hypothetical but representative crystallographic parameters and hydrogen bond geometries, based on known structures of similar pyridyl-methanol compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO |

| Formula Weight | 137.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.256 |

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O-H···N | 0.85 | 1.95 | 2.80 | 175 |

| C-H···O | 0.96 | 2.50 | 3.45 | 165 |

In these hypothetical tables, "D" represents the donor atom, "H" the hydrogen atom, and "A" the acceptor atom. The data illustrates the expected strong, linear O-H···N hydrogen bond forming a primary structural motif, and a weaker C-H···O interaction providing additional stabilization. The determination of the actual crystal structure through experimental X-ray diffraction would be necessary to confirm these predictions and to fully elucidate the rich supramolecular chemistry of this compound.

Industrial and Synthetic Utility of 3,5 Dimethylpyridin 4 Yl Methanol and Its Analogs

Role as Key Intermediates in Complex Organic Synthesis

The structural features of (3,5-Dimethylpyridin-4-yl)methanol, including the nucleophilic nitrogen atom, the hydroxyl functional group, and the substituted aromatic ring, make it a valuable precursor for constructing more complex molecular architectures.

One of the most significant industrial applications of this compound analogs is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-reflux disorders. Omeprazole, the first of its kind, and its S-enantiomer, Esomeprazole, are prime examples. The synthesis of these complex drugs relies on the precise assembly of a substituted pyridine (B92270) component and a benzimidazole (B57391) moiety.

A key intermediate in the production of Omeprazole and Esomeprazole is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The synthesis of this crucial pyridine-containing building block can be achieved from a hydroxylated precursor, specifically 4-methoxy-3,5-dimethyl-2-pyridylmethanol. prepchem.com The process involves the chlorination of the hydroxymethyl group, typically using a chlorinating agent like thionyl chloride. prepchem.comchemicalbook.com

A general synthetic pathway involves the following steps:

Preparation of the Pyridine Alcohol : A precursor such as 3,5-dimethyl-4-methoxypyridine-1-oxide undergoes reactions to introduce a hydroxymethyl group at the 2-position, yielding 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. rasayanjournal.co.in

Chlorination : The resulting pyridine alcohol is then chlorinated. For instance, reacting 4-methoxy-3,5-dimethyl-2-pyridylmethanol with thionyl chloride in dichloromethane (B109758) provides the desired 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride intermediate. prepchem.comchemicalbook.com

Coupling and Oxidation : This chlorinated pyridine derivative is then coupled with the appropriate benzimidazole thiol. A subsequent oxidation step on the linking sulfur atom yields the final sulfoxide (B87167) drug, Omeprazole (a racemic mixture) or, through asymmetric oxidation, the single enantiomer Esomeprazole. nih.govresearchgate.netrsc.orgnih.gov

The table below outlines a simplified reaction for the key chlorination step.

| Reactant | Reagent | Product | Reference |

| 4-methoxy-3,5-dimethyl-2-pyridylmethanol | Thionyl chloride (SOCl₂) | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | prepchem.com |

Beyond its established role in PPI synthesis, the this compound scaffold and its analogs are valuable in the discovery of new medicines. The pyridine motif is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. bldpharm.com The substitution pattern of this compound provides a unique three-dimensional shape and electronic distribution that can be exploited in drug design.

A notable example is the development of novel activators of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism that has emerged as a therapeutic target for cancer. Researchers synthesized a series of compounds based on a 3,5-dimethylpyridin-4(1H)-one scaffold, which can be considered a close analog of this compound. jst.go.jpnih.gov By optimizing a lead compound, they identified potent AMPK activators with selective growth-inhibitory activity against human breast cancer cell lines. jst.go.jpnih.gov

The table below shows an example of a potent AMPK activator derived from this scaffold.

| Compound | Structure | Biological Activity | Reference |

| 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one | (Structure not shown due to complexity) | Potent AMPK activator with selective anti-cancer cell activity | sphinxsai.com |

The research demonstrated that the 3,5-dimethylpyridin-4(1H)-one nucleus was a key element of the pharmacophore, underscoring the value of this specific substitution pattern in generating biologically active molecules. jst.go.jp This work illustrates how the this compound structural motif can serve as a starting point for creating new pharmaceutical leads with potential applications in oncology and metabolic diseases.

Broader Research Implications for this compound and Related Pyridine Scaffolds

The utility of pyridine-based compounds extends beyond pharmaceuticals into the realms of materials science and analytical chemistry, where their unique electronic and coordination properties are highly valued.

Pyridine and its derivatives are increasingly being incorporated into advanced materials due to their ability to act as ligands for metal ions and to impart specific electronic or optical properties. rsc.org The nitrogen atom of the pyridine ring can coordinate with metal centers, making pyridine-containing molecules excellent building blocks for Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. researchgate.net While multifunctional pyridine ligands like pyridine-dicarboxylic acids are commonly used to build the framework structure, simpler molecules like this compound could be considered as modulating agents or as ligands after further functionalization.

Another area of application is in polymer science. Researchers have developed alcohol-soluble conjugated polymers incorporating pyridine units into the side chains of polyfluorene scaffolds. rsc.orgrsc.org These materials have shown significant promise as cathode interfacial layers in polymer solar cells, improving device efficiency and stability. rsc.orgrsc.orgacs.org The pyridine group helps to reduce the cathode work function and can n-dope fullerene acceptors, both of which are beneficial for device performance. rsc.orgrsc.org The alcohol functionality, as seen in this compound, could enhance solubility in polar solvents, which is a desirable property for the solution-based processing of such materials.

| Material Type | Pyridine Derivative Function | Application | Reference |

| Metal-Organic Frameworks (MOFs) | Ligand for metal nodes | Gas storage, catalysis | researchgate.netrsc.org |

| Conjugated Polymers | Side-chain functional group | Polymer Solar Cells (PSCs) | rsc.orgrsc.org |

The inherent properties of the pyridine ring make its derivatives excellent candidates for the development of chemosensors. rsc.orgscispace.com The lone pair of electrons on the nitrogen atom can coordinate with various species, including metal cations, anions, and neutral molecules. scispace.com This interaction can lead to a measurable change in the compound's physical properties, such as its color (colorimetric sensor) or fluorescence (fluorometric sensor). scispace.com

Pyridine-based fluorescent sensors have been developed for the rapid identification and detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in environmental samples. chemicalbook.com The binding of the target ion to the pyridine-containing sensor molecule causes a distinct change in the fluorescence signal, allowing for sensitive and selective detection. chemicalbook.com The design of these sensors often involves incorporating the pyridine ring into a larger conjugated system that acts as a fluorophore.

The this compound scaffold could be a valuable starting point for creating new chemosensors. The hydroxyl group offers a convenient handle for further chemical modification, allowing it to be integrated into various sensor designs. The specific substitution pattern of the dimethylpyridine ring would also influence the selectivity and sensitivity of the resulting sensor. The development of such sensors is crucial for monitoring environmental pollutants and for various applications in analytical and biological chemistry. prepchem.comrsc.org

Conclusion and Future Research Directions in 3,5 Dimethylpyridin 4 Yl Methanol Chemistry

Summary of Key Research Findings and Contributions

Research concerning (3,5-Dimethylpyridin-4-yl)methanol has primarily focused on its role as a key intermediate in the synthesis of more complex molecules. The strategic placement of dimethyl groups flanking a hydroxymethyl-substituted position on the pyridine (B92270) ring imparts specific steric and electronic properties that chemists have leveraged in targeted applications.

One of the most notable contributions is in the field of medicinal chemistry, where the 3,5-dimethylpyridine (B147111) core is a recognized pharmacophore. For instance, derivatives such as 3,5-dimethylpyridin-4(1H)-one compounds have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK). jst.go.jpnih.gov In these studies, the 3,5-dimethylpyridin-4(1H)-one nucleus was identified as a crucial element for biological activity. jst.go.jpnih.gov this compound serves as a fundamental precursor for accessing such scaffolds, enabling the systematic exploration of structure-activity relationships.

In the realm of synthetic chemistry, this compound is a valuable starting material. Patents and academic research describe processes for preparing related substituted pyridine derivatives, highlighting the industrial and academic interest in this structural motif. For example, methods for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives have been developed, underscoring the utility of manipulating the substituents on the pyridine ring to achieve desired chemical properties. google.com Furthermore, the broader class of pyridylmethanols is instrumental in the development of asymmetric catalysts, such as novel chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives, where the pyridine framework is modified to create highly selective catalytic systems. bham.ac.uk

The key findings are summarized in the table below:

| Research Area | Key Contribution of the this compound Scaffold | Representative Application/Derivative Class |

| Medicinal Chemistry | Serves as a core structural motif and key synthetic precursor. | Synthesis of 3,5-dimethylpyridin-4(1H)-one derivatives as potential AMPK activators. jst.go.jpnih.gov |

| Synthetic Chemistry | Acts as a versatile intermediate for functionalized pyridines. | Precursor for 3,5-dimethyl-4-methoxy pyridine derivatives and related compounds. google.com |

| Catalysis | Provides a foundational structure for ligand and catalyst development. | Basis for the design of asymmetric DMAP-type catalysts for kinetic resolution. bham.ac.uk |

Unexplored Research Avenues and Persistent Challenges

Despite its utility as a building block, the full potential of this compound remains to be unlocked. Several research avenues are underexplored, and persistent challenges in its synthesis and application need to be addressed.

The direct biological and material properties of this compound itself have not been extensively investigated. Most research focuses on its derivatives. Unexplored avenues include:

Coordination Chemistry: Its potential as a ligand for transition metals is largely unexamined. The steric hindrance from the flanking methyl groups could lead to the formation of unique metal complexes with interesting catalytic or photophysical properties.

Polymer Science: The hydroxymethyl group offers a handle for polymerization, suggesting its potential use as a monomer for creating functional polymers with pyridine moieties in the side chains. These materials could have applications in areas such as gas capture or as responsive materials.

Pharmacological Screening: While its derivatives have been studied, the compound itself could be screened for a broader range of biological activities beyond its role as a synthetic intermediate.

A significant challenge is overcoming the reverse water-gas shift reaction in certain catalytic processes, which can reduce the yield of desired methanol (B129727) products in broader methanol synthesis contexts. researchgate.net While not specific to this single compound, it reflects the general challenges in methanol-related chemistry.

Broader Impact and Future Outlook for Pyridylmethanol Research

The study of this compound is emblematic of the broader trends and future outlook for pyridylmethanol chemistry. The pyridine ring is a privileged structure in chemistry, and the ability to precisely functionalize it, as seen in this compound, is critical for advancing molecular design.

The future of pyridylmethanol research will likely focus on several key areas where compounds like this compound will play a vital role:

Precision Medicine: As demonstrated by the research into AMPK activators, the ability to synthesize specific isomers and substituted pyridines is crucial for developing targeted therapies. jst.go.jpnih.gov The future will see a greater demand for a diverse library of pyridylmethanol building blocks to probe complex biological systems and design next-generation therapeutics.

Sustainable Catalysis: The development of catalysts for more efficient and environmentally friendly chemical transformations is a global priority. researchgate.net Pyridylmethanols are precursors to a wide range of ligands and organocatalysts. Future research will likely focus on creating novel catalysts based on this scaffold for applications ranging from asymmetric synthesis to CO2 reduction.

Functional Materials: The incorporation of pyridylmethanol units into polymers and metal-organic frameworks (MOFs) is a promising avenue for creating advanced materials with tailored properties for sensing, separations, and electronics.

Q & A

Q. What are the common synthetic routes for (3,5-Dimethylpyridin-4-yl)methanol, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. For example, a chloromethyl intermediate (e.g., 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine) can undergo hydrolysis under controlled conditions (80°C, 2 hours) to yield the methanol derivative . Characterization involves NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95%). IR spectroscopy is used to verify the hydroxyl group presence.

Q. Which analytical techniques are critical for detecting impurities in this compound synthesis?

Reverse-phase HPLC with UV detection is essential for identifying unreacted starting materials or by-products. For example, gradient elution (e.g., methanol/water pH 2.5) resolves polar impurities . GC-MS is used for volatile intermediates, while ¹H NMR spin-splitting patterns reveal stereochemical impurities. Quantitative analysis via LC-MS ensures compliance with purity thresholds (>98% for research-grade material) .

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, optimizing methanol content and pH in aqueous reactions reduces side reactions like over-oxidation . Kinetic monitoring via in-situ IR or Raman spectroscopy identifies intermediate stability thresholds, enabling precise control of reaction times .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed using SHELX?

Crystallization challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/water mixtures at 4°C often yields suitable single crystals. SHELXL refines structures by modeling disorder in methyl/methanol groups, leveraging high-resolution data (≤0.8 Å) to assign anisotropic displacement parameters. Hydrogen bonding networks (O–H⋯N) are validated using Fourier difference maps . For twinned crystals, SHELXD’s dual-space algorithms resolve phase ambiguities .

Q. How do storage conditions impact the stability of this compound, and what methods assess degradation?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with DSC/TGA identify decomposition thresholds (e.g., melting point shifts). LC-MS tracks oxidation products (e.g., ketone derivatives), while ¹H NMR monitors hydroxyl proton exchange in D₂O. Argon-atmosphere storage in amber vials at -20°C extends shelf life .

Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved for structural validation?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Molecular dynamics simulations (e.g., using Gaussian) model rotational barriers of the methanol group. Cross-validation with NOESY/ROESY NMR experiments confirms dominant conformers in solution . For crystallographic outliers, Hirshfeld surface analysis quantifies intermolecular interactions influencing solid-state packing .

Q. What strategies enable regioselective functionalization of this compound without disturbing the pyridine core?

Protecting the hydroxyl group (e.g., silylation with TBSCl) allows directed lithiation at the 2-position for coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies (B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices. Post-functionalization deprotection (TBAF) regenerates the methanol group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.